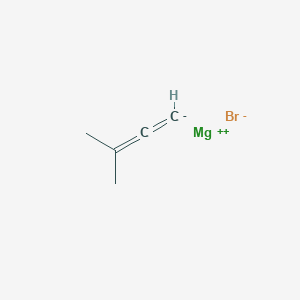
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a magnesium atom bonded to a bromide ion and a 3-methylbuta-1,2-dien-1-ide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) typically involves the reaction of magnesium bromide with 3-methylbuta-1,2-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of automated systems and reactors helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in coordinating with other molecules, facilitating various chemical transformations. The bromide ion and the 3-methylbuta-1,2-dien-1-ide moiety contribute to the compound’s reactivity and specificity in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chloride 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with chloride instead of bromide.
Magnesium iodide 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with iodide instead of bromide.
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/2): Similar structure but with a different stoichiometry.
Uniqueness
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is unique due to its specific combination of magnesium, bromide, and the 3-methylbuta-1,2-dien-1-ide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113477-44-4 |
|---|---|
Formule moléculaire |
C5H7BrMg |
Poids moléculaire |
171.32 g/mol |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FPWXIHQBEUJBOJ-UHFFFAOYSA-M |
SMILES canonique |
CC(=C=[CH-])C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


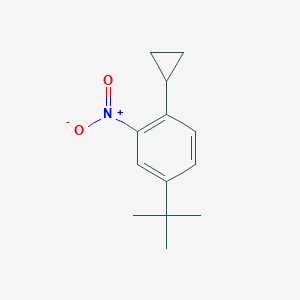

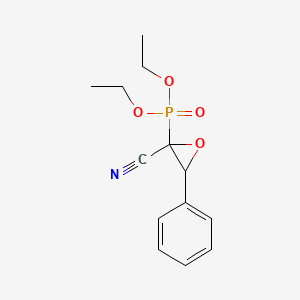
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
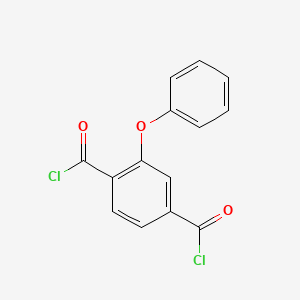

![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
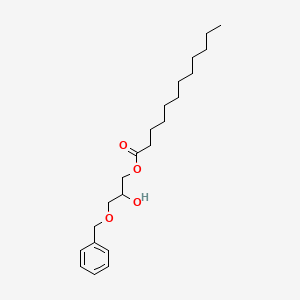
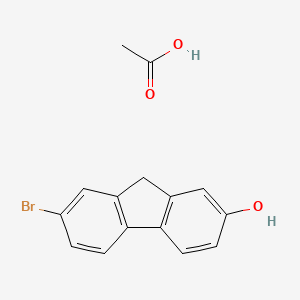
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
